![molecular formula C20H32N2O3 B5565731 N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

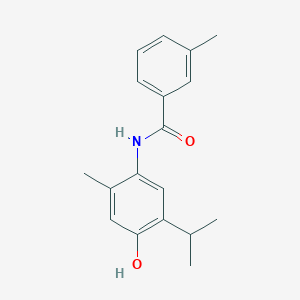

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .

Molecular Structure Analysis

The compound contains a tetrahydropyran ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . It also has a dimethylamino group, which can participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Crystal Structures of Pyran Derivatives

Pyran derivatives have been extensively studied for their supramolecular aggregation, controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding. These characteristics make them valuable for various ring transformations and could hint at the potential applications of N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide in creating centrosymmetric hydrogen-bonded dimers with possible applications in crystal engineering and material science (Kranjc et al., 2012).

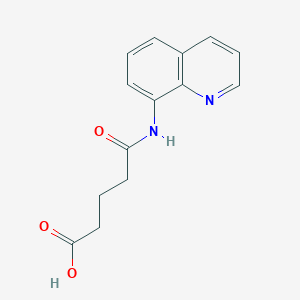

2. Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, indicating the potential of similar compounds, like the one , for use in anticancer research. The study highlights the significance of structural modifications in achieving desired biological activities, which could guide the development of new therapeutic agents (Deady et al., 2003).

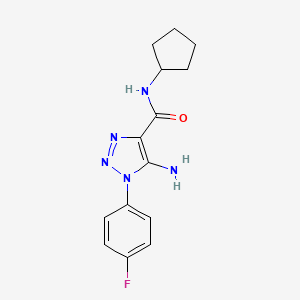

3. Biological Activity of Pyrazofurin Derivatives

Pyrazofurin derivatives have been explored for their antiviral and cytostatic activities. Such studies underscore the importance of nucleoside and nucleotide analogs in developing treatments for viral infections and cancer, suggesting potential research avenues for this compound in similar biomedical applications (Petrie et al., 1986).

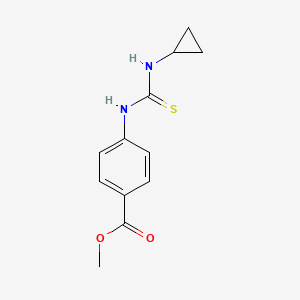

4. Antimicrobial Activity of Pyran Carboxamide Derivatives

The synthesis and evaluation of pyran carboxamide derivatives have shown antimicrobial activity, indicating the potential of similar compounds for use in developing new antimicrobial agents. This suggests that this compound could be explored for its antimicrobial properties, contributing to the ongoing search for new antibiotics (Aytemi̇r et al., 2003).

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)oxan-4-yl]methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-19(2,24)10-9-16-5-7-17(8-6-16)18(23)21-15-20(22(3)4)11-13-25-14-12-20/h5-8,24H,9-15H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBUWJOWEGSXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B5565715.png)

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)